1-cyclopropyl-1H-imidazole-2-thiol
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Overview
Description
“1-cyclopropyl-1H-imidazole-2-thiol” is a chemical compound with the molecular formula C6H8N2S and a molecular weight of 140.21 . It is a heterocyclic compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Synthesis Analysis
The synthesis of imidazoles, including “1-cyclopropyl-1H-imidazole-2-thiol”, has been a topic of recent research . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-1H-imidazole-2-thiol” consists of an imidazole ring attached to a cyclopropyl group and a thiol group . The InChI code for this compound is 1S/C6H8N2S/c9-6-7-3-4-8(6)5-1-2-5/h3-5H,1-2H2,(H,7,9) .
Physical And Chemical Properties Analysis
“1-cyclopropyl-1H-imidazole-2-thiol” is a solid at room temperature . It has a predicted melting point of 75.57°C and a predicted boiling point of approximately 335.9°C at 760 mmHg . The compound has a predicted density of approximately 1.5 g/cm3 and a predicted refractive index of n20D 1.76 .
Scientific Research Applications
Green Chemistry in Synthesis
One notable application involves a metal-free, visible-light-promoted regioselective sulfenylation of imidazo[1,2-a]pyridines and indoles using thiols, facilitated through C(sp2)–H functionalization. This method allows for direct access to a wide range of 3-sulfenylimidazopyridines, demonstrating the potential for eco-friendly synthesis techniques in producing compounds of biological significance. The operational simplicity, high atom efficiency, and use of green solvents under ambient conditions underscore the environmental benefits of this approach (Rahaman, Das, & Barman, 2018).
Copper-Mediated Synthesis
Another research highlights a copper(II)-mediated aerobic synthesis of imidazo[1,2-a]pyridines via a cascade aminomethylation/cycloisomerization of alkynes. This method provides a practical approach for synthesizing functionalized imidazo[1,2-a]pyridines, which are crucial in developing imidazo[1,2-a]pyridine-based drug molecules like Alpidem, demonstrating the role of copper in facilitating complex organic reactions (Rassokhina et al., 2015).
Aerobic Oxidative Sulfenylation
Furthermore, a study on the aerobic sulfenylation of imidazo[1,2-a]pyridines using thiols in a green, dual catalytic system showcases an environmentally friendly method for synthesizing 3-sulfenylimidazo[1,2-a]pyridines. This process emphasizes the use of benign molecular oxygen as the sole sacrificial reagent, highlighting the environmental and biological relevance of such synthetic pathways (Iida, Demizu, & Ohkado, 2018).
Thiol-Michael Reaction Catalyst
An innovative approach involves the use of imidazole as a nucleophilic initiator in the thiol-Michael addition reaction, proposing thermal latent curing agents based on imidazole for delaying gelation in monomer mixtures. This strategy is critical for processing applications like mixing, degassing, and injection molding, demonstrating imidazole's utility beyond biological contexts into materials science (Gajeles & Lee, 2019).
Mechanism of Action
Target of Action
1-Cyclopropyl-1H-imidazole-2-thiol is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of chemical and biological properties and have been used in the development of new drugs . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-cyclopropyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c9-6-7-3-4-8(6)5-1-2-5/h3-5H,1-2H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNHMPHCYUKIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CNC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-1H-imidazole-2-thiol |
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